N'-(6-bromo-4-phenylquinazolin-2-yl)-4-chlorobenzohydrazide
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Overview
Description
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-chlorobenzohydrazide is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-chlorobenzohydrazide typically involves the reaction of 6-bromo-4-phenylquinazoline with 4-chlorobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-chlorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-chlorobenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it may disrupt the cell membrane of microorganisms, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-nitro-furan-2-ylmethylene)-hydrazine
- N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazine
- N-(4-bromo-benzylidene)-N’-(6-bromo-4-phenyl-quinolin-2-yl)-hydrazine
Uniqueness
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-chlorobenzohydrazide is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of bromine and chlorine substituents provides a unique electronic environment that can influence its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-chlorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN4O/c22-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)25-21(24-18)27-26-20(28)14-6-9-16(23)10-7-14/h1-12H,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXFNWVLMEJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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